molecular formula C9H13NO B1379073 3-Amino-2-isopropylphenol CAS No. 1243386-07-3

3-Amino-2-isopropylphenol

Cat. No.: B1379073
CAS No.: 1243386-07-3
M. Wt: 151.21 g/mol
InChI Key: LNTNLQRCRYYZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-isopropylphenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, characterized by the presence of an amino group at the third position and an isopropyl group at the second position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-isopropylphenol typically involves multiple steps. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step process results in the formation of this compound with a comprehensive yield of over 63% .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure higher yields and cost-effectiveness. The use of safer and more environmentally friendly reagents is emphasized to make the process suitable for large-scale manufacturing .

Mechanism of Action

The mechanism of action of 3-Amino-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The amino group and the phenolic hydroxyl group play crucial roles in its reactivity. These functional groups enable the compound to participate in hydrogen bonding, electron donation, and other interactions that influence its biological and chemical activities .

Comparison with Similar Compounds

  • 3-Amino-2-methylphenol
  • 3-Amino-2-ethylphenol
  • 3-Amino-2-propylphenol

Comparison: Compared to these similar compounds, 3-Amino-2-isopropylphenol is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This uniqueness can affect its reactivity, solubility, and overall chemical behavior, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-amino-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNLQRCRYYZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-isopropylphenol
Reactant of Route 2
Reactant of Route 2
3-Amino-2-isopropylphenol
Reactant of Route 3
Reactant of Route 3
3-Amino-2-isopropylphenol
Reactant of Route 4
3-Amino-2-isopropylphenol
Reactant of Route 5
Reactant of Route 5
3-Amino-2-isopropylphenol
Reactant of Route 6
Reactant of Route 6
3-Amino-2-isopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.